REACTION_CXSMILES
|
C1C2C3=CC4C=CC(C(N)=O)=CC=4N3CC=CC=2C=CC=1.[N:22]1([C:28]([O:30]C(C)(C)C)=O)[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.[OH:35][C:36](C)([CH3:40])[C:37](O)=O.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl>CN(C=O)C.O.C(N(CC)CC)C>[OH:35][C:36]([CH3:40])([CH3:37])[C:28]([N:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1)=[O:30] |f:3.4|
|
Name
|
7H-Indolo[2,1-a][2]benzazepine-10-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)N
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
988 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid (1.1 g)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved into ClCH2CH2Cl (10 mL)
|
Type
|
ADDITION
|
Details
|
treated with trifluoroacetic acid (5 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)N1CCNCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 319.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |